molecular formula C8H7F4NO B12815727 3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline

3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline

Cat. No.: B12815727
M. Wt: 209.14 g/mol
InChI Key: RPCWTNYTWOWFDD-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7F4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, methyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction and subsequent substitution reactions. For instance, starting from 3-fluoro-2-methylphenol, nitration can be performed using nitric acid and sulfuric acid to introduce a nitro group. The nitro compound is then reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a palladium catalyst. Finally, the trifluoromethoxy group can be introduced using a suitable trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the strong electronegativity and unique steric effects of fluorine. The trifluoromethoxy group can further influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethoxy)aniline
  • 3-Fluoro-2-(trifluoromethoxy)aniline
  • 2-Methyl-3-(trifluoromethyl)aniline

Uniqueness

3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, methyl, and trifluoromethoxy groups provides a distinct electronic and steric environment, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

3-fluoro-2-methyl-5-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H7F4NO/c1-4-6(9)2-5(3-7(4)13)14-8(10,11)12/h2-3H,13H2,1H3

InChI Key

RPCWTNYTWOWFDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)OC(F)(F)F)N

Origin of Product

United States

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